

solubility and stability of 1,2,5-Trichloro-3-iodobenzene

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Compound of Interest

Compound Name: 1,2,5-Trichloro-3-iodobenzene

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An In-depth Technical Guide to the Solubility and Stability of **1,2,5-Trichloro-3-iodobenzene**

Authored by: A Senior Application Scientist Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the utility of polyhalogenated aromatic compounds as versatile synthetic intermediates is well-established. The strategic placement of multiple halogen atoms on a benzene ring provides a scaffold with unique electronic properties and a predictable reactivity profile. This guide focuses on **1,2,5-Trichloro-3-iodobenzene**, a compound of interest for its potential as a building block in the synthesis of complex organic molecules. The presence of a reactive carbon-iodine bond, in conjunction with the stability conferred by the chlorinated benzene core, makes this molecule a candidate for various cross-coupling reactions.^[1]

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It is designed to provide not just data, but a foundational understanding of the solubility and stability characteristics of **1,2,5-Trichloro-3-iodobenzene**, grounded in established chemical principles and supported by methodologies for empirical validation.

Physicochemical Characteristics

A fundamental understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The following table summarizes the key

properties of **1,2,5-Trichloro-3-iodobenzene**.

Property	Value	Source
Chemical Name	1,2,5-Trichloro-3-iodobenzene	[2][3]
Synonyms	2,3,5-Trichloriodobenzene	[3]
CAS Number	216393-66-7	[2][3]
Molecular Formula	C ₆ H ₂ Cl ₃ I	[2][3]
Molecular Weight	307.34 g/mol	[2][3]
Appearance	White to off-white solid	[3]
Melting Point	52-54°C	[3]
Sensitivity	Light sensitive	[3][4]

Solubility Profile: A "Like Dissolves Like" Paradigm

The solubility of a compound is a critical parameter that influences its utility in various applications, from reaction kinetics to formulation development. The principle of "like dissolves like" is the cornerstone for predicting the solubility of **1,2,5-Trichloro-3-iodobenzene**. As a highly halogenated and non-polar aromatic compound, its solubility is expected to be higher in non-polar organic solvents and significantly lower in polar solvents, particularly water.[5][6]

Aqueous Solubility

Due to its non-polar nature, **1,2,5-Trichloro-3-iodobenzene** is expected to be sparingly soluble in water. For a structurally related compound, 1-chloro-3-iodobenzene, the water solubility has been reported as 67.2 mg/L (or 0.00672 g/100 g)[4][7]. Similarly, trichlorobenzenes exhibit low water solubility, with values for 1,2,3-trichlorobenzene and 1,3,5-trichlorobenzene being 18 mg/L and 5.3 mg/L, respectively[8][9]. Based on these analogs, the aqueous solubility of **1,2,5-Trichloro-3-iodobenzene** is anticipated to be in a similar low mg/L range.

Organic Solvent Solubility (Estimated)

While direct quantitative data for **1,2,5-Trichloro-3-iodobenzene** is not readily available in the public domain, an estimated solubility profile can be constructed based on the behavior of analogous compounds[5]. The following table provides an expected solubility profile in a range of common organic solvents.

Solvent Classification	Solvent Example	Expected Solubility	Rationale
Non-Polar Aromatic	Toluene, Benzene	High	Similar non-polar aromatic character promotes strong intermolecular interactions.
Halogenated	Dichloromethane, Chloroform	High	The presence of halogens in both solute and solvent leads to favorable dipole-dipole interactions.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	High to Medium	Ethers have a moderate polarity and can effectively solvate non-polar compounds.
Non-Polar Aliphatic	Hexane, Heptane	Medium to Low	While non-polar, the difference in molecular structure may limit optimal packing and solvation.
Polar Aprotic	Acetone, Acetonitrile	Low	The significant difference in polarity between the solute and solvent limits solubility.
Polar Protic	Ethanol, Methanol	Low	The strong hydrogen bonding network of the solvent is not effectively disrupted by the non-polar solute.

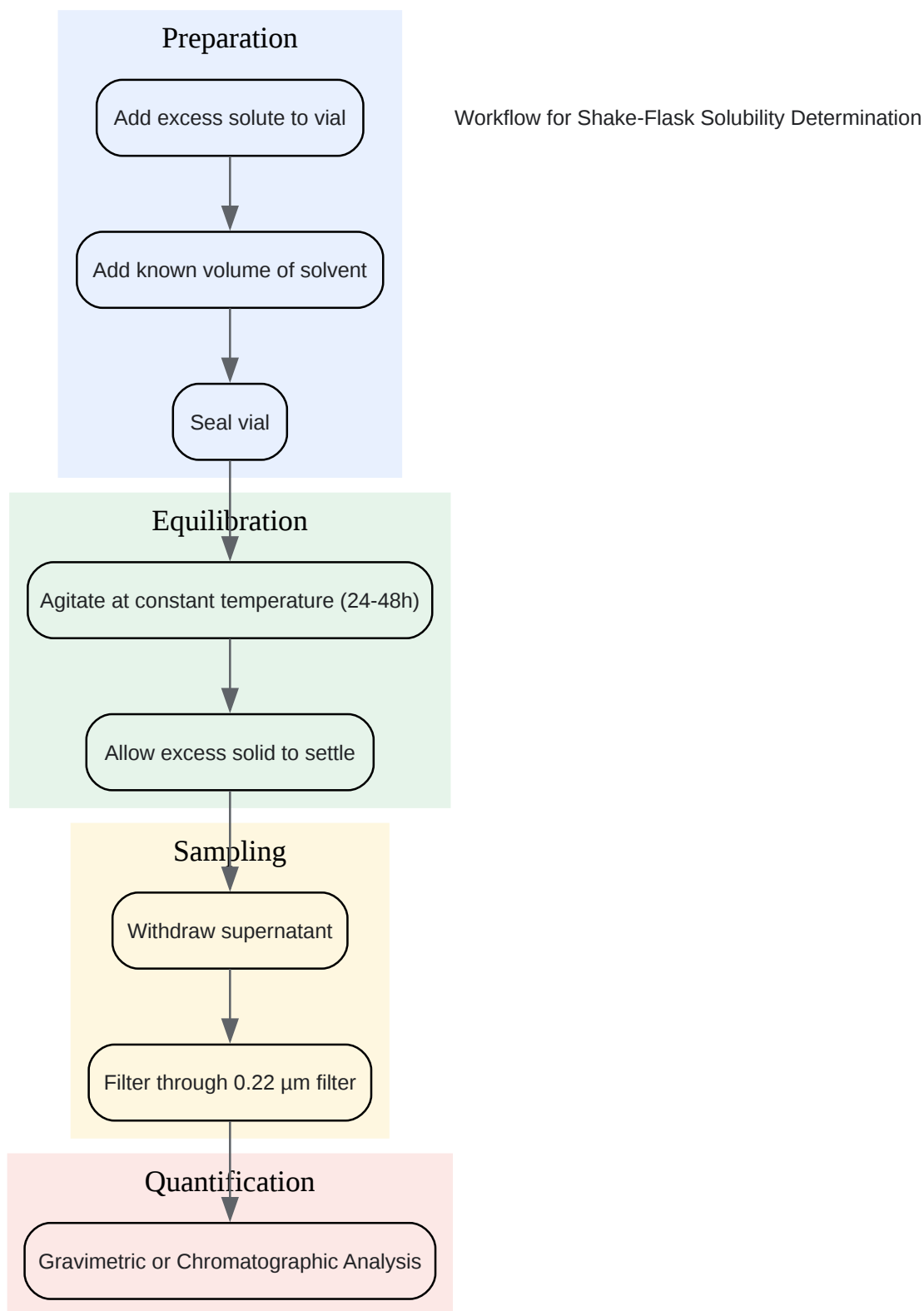
Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique.

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1,2,5-Trichloro-3-iodobenzene** to several vials.
 - Accurately add a known volume of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature bath or incubator shaker (e.g., at 25°C).
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A visible excess of solid should remain.[\[5\]](#)
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.[\[5\]](#)
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a 0.22 μm syringe filter into a clean, pre-weighed vial.[\[5\]](#)
- Quantification:
 - Gravimetric Analysis (for non-volatile solvents):

- Evaporate the solvent from the filtered solution under reduced pressure or a stream of inert gas.
- Weigh the vial containing the dried solute.
- Calculate the solubility as the mass of the dissolved solute per volume of the solvent.
- Chromatographic Analysis (for volatile solvents or higher accuracy):
 - Prepare a series of standard solutions of **1,2,5-Trichloro-3-iodobenzene** of known concentrations in the same solvent.
 - Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.^[5]
 - Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted sample and determine the concentration from the calibration curve.



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Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: A Tale of a Robust Core and a Reactive Moiety

The stability of **1,2,5-Trichloro-3-iodobenzene** is a duality: the polychlorinated benzene ring imparts significant chemical robustness, while the carbon-iodine bond presents a site of potential reactivity and degradation.

Factors Influencing Stability

- **Light:** As is common with iodinated organic compounds, **1,2,5-Trichloro-3-iodobenzene** is noted to be light-sensitive.^{[3][4]} Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products. Therefore, storage in amber vials or in the dark is recommended.
- **Temperature:** While stable at ambient temperatures, elevated temperatures can accelerate degradation processes. The specific thermal decomposition profile would require experimental determination via techniques like thermogravimetric analysis (TGA).
- **pH:** In aqueous environments, the stability of halogenated benzenes can be pH-dependent, particularly concerning microbial degradation. Some studies on iodinated aromatic compounds have shown that pH can affect their formation and degradation pathways.^[10]
- **Atmospheric and Microbial Degradation:** Trichlorobenzenes are known to degrade in the atmosphere through reactions with hydroxyl radicals, although this process is relatively slow.^[8] In soil and sediment, microbial degradation can occur, often through reductive dechlorination under anaerobic conditions.^[11] It is plausible that **1,2,5-Trichloro-3-iodobenzene** could undergo similar environmental degradation processes.

Potential Degradation Pathways

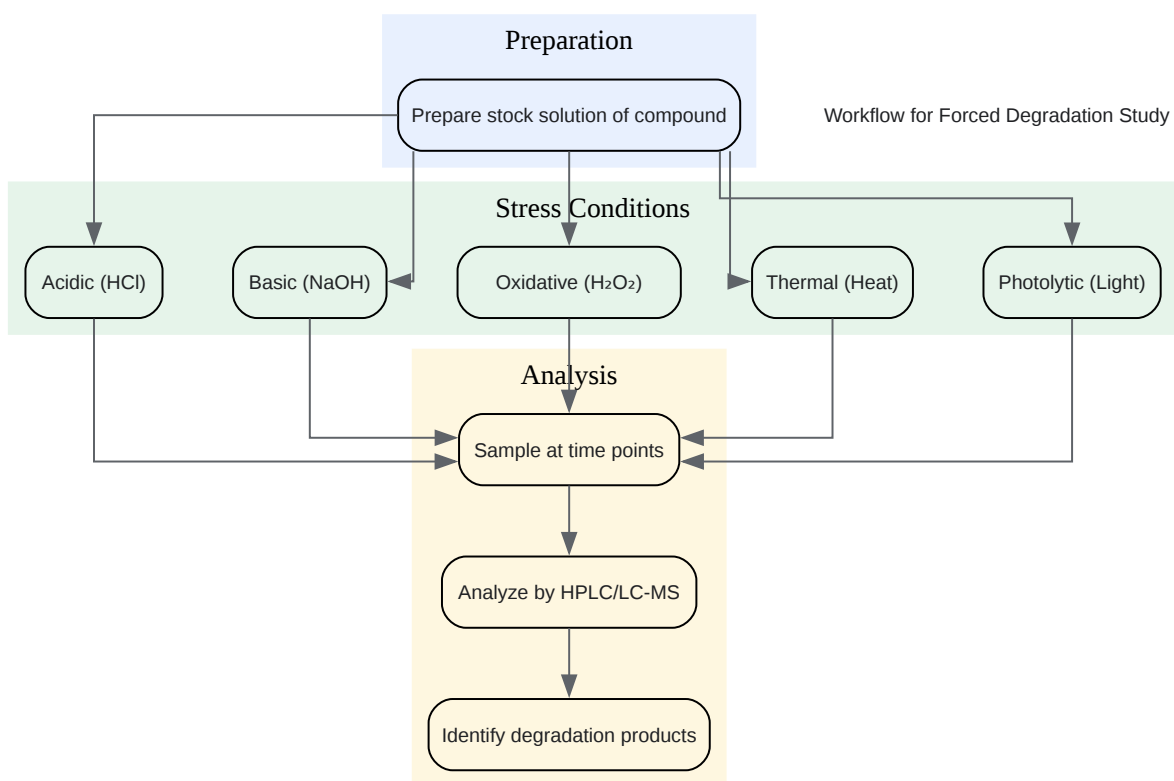
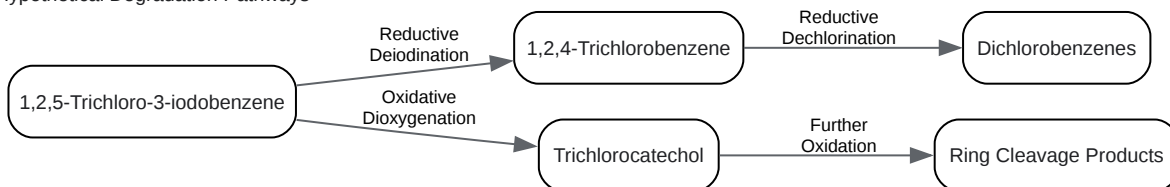
While specific degradation studies on **1,2,5-Trichloro-3-iodobenzene** are not readily available, logical degradation pathways can be inferred from the known chemistry of related compounds.

- **Reductive Deiodination/Dechlorination:** The C-I bond is weaker than the C-Cl bond, making reductive removal of the iodine atom a likely initial degradation step, particularly under

anaerobic microbial conditions. This would yield 1,2,4-trichlorobenzene. Subsequent dechlorination could then occur.

- Oxidative Degradation: In the presence of strong oxidizing agents or certain microbial enzymes, the aromatic ring can be opened. For instance, some *Pseudomonas* strains can degrade trichloro- and tetrachlorobenzene via dioxygenation of the aromatic nucleus, leading to the formation of catechols and subsequent ring cleavage.^[12]

Hypothetical Degradation Pathways



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